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Compound of Interest

Compound Name:
3-chloro-2-methyl-4H-pyrido[1,2-

a]pyrimidin-4-one

CAS No.: 16867-33-7

Cat. No.: B104644

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of the pivotal paliperidone

intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-

a]pyrimidin-4-one. This guide is structured to provide not only a step-by-step protocol but also

the scientific rationale behind the procedural choices, ensuring a thorough understanding for

researchers in drug development and organic synthesis.

Introduction
Paliperidone, an atypical antipsychotic, is the major active metabolite of risperidone. Its

synthesis relies on the effective preparation of key intermediates. The focus of this application

note is the synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-

a]pyrimidin-4-one, a crucial building block that is subsequently alkylated to yield paliperidone.

The synthetic strategy involves a three-stage process: the formation of a pyridopyrimidinone

precursor, its subsequent chlorination, and a final catalytic hydrogenation. Each step is critical

for the overall yield and purity of the final product.
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Synthetic Workflow Overview
The synthesis of the target intermediate proceeds through the following key transformations:

Part 1: Precursor Synthesis

Part 2: Catalytic Hydrogenation

Part 3: N-Alkylation to Paliperidone

2-Amino-3-hydroxypyridine

Cyclocondensation

2-Acetyl-γ-butyrolactone

3-(2-Hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Chlorination

Thionyl Chloride (SOCl₂)

3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl

Hydrogenation

H₂, Pd/C

Paliperidone Intermediate

N-Alkylation

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, Base

Paliperidone
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Figure 1: Overall synthetic workflow for the paliperidone intermediate.

Part 1: Synthesis of 3-(2-Chloroethyl)-9-hydroxy-2-
methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Hydrochloride (Precursor)
This initial stage involves the construction of the core pyridopyrimidinone ring system followed

by chlorination of the hydroxyethyl side chain.

Step 1.1: Cyclocondensation of 2-Amino-3-
hydroxypyridine and 2-Acetyl-γ-butyrolactone
The synthesis commences with a cyclocondensation reaction. The amino group of 2-amino-3-

hydroxypyridine attacks the acetyl carbonyl of 2-acetyl-γ-butyrolactone, followed by an

intramolecular cyclization and dehydration to form the pyridopyrimidinone ring.

Protocol:

To a solution of 2-amino-3-hydroxypyridine in a suitable high-boiling solvent such as xylene,

add 2-acetyl-γ-butyrolactone.

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to facilitate the

reaction.

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC).

Upon completion, cool the reaction mixture and collect the precipitated product, 3-(2-

hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, by filtration.

Wash the product with a non-polar solvent (e.g., hexane) to remove residual starting

materials and byproducts.

Step 1.2: Chlorination of the Hydroxyethyl Side Chain
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The hydroxyl group of the side chain is then converted to a chlorine atom using thionyl chloride.

This is a crucial step to enable the subsequent N-alkylation.

Protocol:

Suspend the dried 3-(2-hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in

a suitable solvent like N,N-dimethylformamide (DMF).

Carefully add thionyl chloride dropwise to the suspension at a controlled temperature

(typically 0-5 °C) to manage the exothermic reaction.

After the addition is complete, heat the reaction mixture to 65-70 °C and maintain for several

hours, monitoring for completion by HPLC.[1]

Cool the reaction mixture and add methanol to quench any remaining thionyl chloride.[1]

Add an anti-solvent such as ethyl acetate to precipitate the hydrochloride salt of the product.

[1]

Filter the precipitate, wash with ethyl acetate, and dry under vacuum to obtain 3-(2-

chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride.

Causality of Experimental Choices:

Thionyl Chloride: This reagent is highly effective for converting primary alcohols to alkyl

chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes

nucleophilic attack by the chloride ion. The byproducts, sulfur dioxide and hydrogen chloride,

are gases, which helps to drive the reaction to completion.

DMF as Solvent: DMF acts as a catalyst in this reaction by forming a Vilsmeier reagent with

thionyl chloride, which is a more reactive chlorinating agent.

Part 2: Catalytic Hydrogenation to the Paliperidone
Intermediate
This stage involves the reduction of the pyridone ring of the precursor to yield the target

intermediate.
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Protocol:

In a hydrogenation reactor, suspend 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-

a]pyrimidin-4-one hydrochloride in methanol.

Heat the suspension to 50-55 °C to aid dissolution.[2][3]

Add activated charcoal to the solution, continue heating for a short period, and then filter to

remove impurities.[2][3]

To the filtrate, add a 10% Palladium on carbon (Pd/C) catalyst (typically 50% wet to mitigate

fire risk).[2][3]

Pressurize the reactor with hydrogen gas to 28-43 psi and maintain the reaction with

vigorous stirring.[2][3]

Monitor the reaction progress by HPLC until the starting material is consumed.

Upon completion, carefully filter off the Pd/C catalyst.

Evaporate the solvent under reduced pressure at a temperature below 50 °C to obtain the

crude 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-

one.[2][3]

Causality of Experimental Choices:

Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the

hydrogenation of aromatic and heteroaromatic rings.

Hydrogen Pressure: The specified pressure range is optimal for achieving a reasonable

reaction rate without requiring specialized high-pressure equipment.

Methanol as Solvent: Methanol is a good solvent for the starting material and is compatible

with the hydrogenation conditions.

Part 3: N-Alkylation to Paliperidone (for context)
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While the primary focus of this note is the intermediate, understanding its subsequent use

provides valuable context. The synthesized intermediate is reacted with 6-fluoro-3-(4-

piperidinyl)-1,2-benzisoxazole in the presence of a base to form paliperidone.

Reaction Scheme:

3-(2-chloroethyl)-6,7,8,9-tetrahydro-
9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

N-Alkylation

6-Fluoro-3-(4-piperidinyl)-
1,2-benzisoxazole

Paliperidone

Base (e.g., DBU, DIPEA)

Click to download full resolution via product page

Figure 2: N-Alkylation of the intermediate to form Paliperidone.

An improved and efficient process for this N-alkylation has been reported using 1,8-

diazabicycloundec-7-ene (DBU) as a catalyst and diisopropylamine as a base in methanol,

yielding paliperidone in high purity.[4][5]

Data Summary
Parameter Value Reference

Intermediate CAS No. 130049-82-0 [3]

Intermediate Molecular

Formula
C₁₁H₁₅ClN₂O₂ [3]

Intermediate Molecular Weight 242.7 g/mol [3]

Hydrogenation Pressure 28–43 psi [2][3]

Hydrogenation Catalyst 10% Pd/C [2][3]
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Troubleshooting
Issue Potential Cause Suggested Solution

Incomplete Chlorination

Insufficient thionyl chloride, low

reaction temperature, or short

reaction time.

Increase the amount of thionyl

chloride, raise the temperature,

or extend the reaction time.

Monitor by HPLC.

Incomplete Hydrogenation

Inactive catalyst, insufficient

hydrogen pressure, or catalyst

poisoning.

Use fresh, active catalyst.

Ensure the system is properly

sealed and pressurized. Purify

the starting material to remove

potential catalyst poisons.

Formation of Byproducts in N-

Alkylation

Side reactions due to strong

bases or high temperatures.

Use a non-nucleophilic base

like DBU or DIPEA. Optimize

the reaction temperature to

minimize side product

formation.

Didehydro paliperidone

impurity

Presence of unreacted

chlorinated precursor in the

intermediate.

Ensure complete

hydrogenation of the precursor

before proceeding to the N-

alkylation step.[6]

9-Alkyl analogue impurity
Presence of dichloro

compound in the intermediate.

Purify the intermediate to

remove any dichloro species

before N-alkylation.[6]

Safety and Handling
All procedures should be carried out in a well-ventilated fume hood by trained personnel

wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats,

and chemical-resistant gloves.
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Reagent Key Hazards Handling Precautions

Thionyl Chloride
Corrosive, reacts violently with

water, toxic by inhalation.

Handle under an inert

atmosphere. Avoid contact with

moisture. Use a syringe or

addition funnel for transfer.

Quench excess reagent

carefully with an alcohol.

Palladium on Carbon

Flammable, especially when

dry and in the presence of

organic solvents.

Handle under an inert

atmosphere. Use wetted

catalyst (e.g., 50% water) to

reduce pyrophoricity. Do not

allow the filter cake to dry

during filtration.

Sodium Borohydride

Flammable solid, reacts with

water to produce flammable

hydrogen gas, toxic.

Handle in a dry, inert

atmosphere. Avoid contact with

water and acids. Use

appropriate fire extinguishing

media (e.g., dry powder).

6-Fluoro-3-(4-piperidinyl)-1,2-

benzisoxazole hydrochloride

Toxic if swallowed, causes eye

irritation.

Avoid ingestion and contact

with eyes. Wear appropriate

PPE.[2][7][8][9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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